Leukotriene B4-3-aminopropylamide
Overview
Description
Leukotriene B4-3-aminopropylamide is a leukotriene immunomodulator. Leukotrienes are lipid mediators derived from arachidonic acid and play a crucial role in inflammatory responses. This compound is an analog of leukotriene B4, exhibiting potent and selective binding to the BLT1 receptor, which is involved in mediating inflammatory responses .
Mechanism of Action
Target of Action
Leukotriene B4-3-aminopropylamide (LTB4-APA) is a leukotriene immunomodulator . The effects of LTB4-APA are mediated by two receptors, BLT1 and BLT2 . These receptors play crucial roles in the acute inflammatory responses .
Mode of Action
LTB4-APA is an analog of Leukotriene B4 (LTB4) that exhibits potent and selective binding to the BLT1 receptor . It has Ki values of 5.1 nM at BLT1 and 1,227 nM at BLT2, indicating its high affinity for BLT1 over BLT2 . This compound’s effects are mediated through interactions with these two receptors .
Biochemical Pathways
The binding of LTB4-APA to its receptors activates leukocytes and prolongs their survival
Result of Action
The result of LTB4-APA’s action is the modulation of the immune response. By binding to the BLT1 and BLT2 receptors, it activates leukocytes and prolongs their survival . This can influence the body’s response to inflammation and other immune-related conditions.
Biochemical Analysis
Biochemical Properties
Leukotriene B4-3-aminopropylamide interacts with the BLT1 receptor, a G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis . It has Ki values of 5.1 and 1,227 nM at BLT1 and BLT2, respectively .
Cellular Effects
This compound, through its interaction with the BLT1 receptor, plays a crucial role in acute inflammatory responses. It activates leukocytes and prolongs their survival .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the BLT1 receptor. This binding unlocks the ion lock of the lower part of the pocket, which is a key mechanism of receptor activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of leukotriene B4-3-aminopropylamide involves several steps, starting from commercially available starting materials. The key steps include a stereocontrolled acetate-aldol reaction and a Z-selective Boland reduction . The reaction conditions typically involve the use of chiral auxiliaries and specific reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory synthesis, scaled up to industrial levels with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Leukotriene B4-3-aminopropylamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the double bonds in the molecule.
Substitution: This reaction can involve the replacement of functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions vary depending on the specific reaction but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alkanes or alcohols.
Scientific Research Applications
Leukotriene B4-3-aminopropylamide has several scientific research applications, including:
Comparison with Similar Compounds
Leukotriene B4-3-aminopropylamide is unique in its selective binding to the BLT1 receptor. Similar compounds include:
Leukotriene B4: The parent compound with similar binding properties but less selectivity.
12(S)-hydroxyheptadecatrienoic acid: An endogenous ligand for BLT2 with similar affinity to BLT2 as leukotriene B4 to BLT1.
Masilukast: A leukotriene receptor antagonist with different binding properties.
This compound stands out due to its potent and selective binding to the BLT1 receptor, making it a valuable tool in studying leukotriene receptor interactions and developing anti-inflammatory therapies.
Properties
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O3/c1-2-3-4-5-6-9-14-21(26)15-10-7-8-11-16-22(27)17-12-18-23(28)25-20-13-19-24/h6-11,15-16,21-22,26-27H,2-5,12-14,17-20,24H2,1H3,(H,25,28)/b8-7+,9-6-,15-10+,16-11-/t21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKPVPQZNCNDHN-IKJWWRMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCCN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)NCCCN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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